Cas no 5801-17-2 (2-[2-(4-methoxyphenyl)-5-phenyl-1h-imidazol-4-yl]fluoren-9-one)

2-[2-(4-methoxyphenyl)-5-phenyl-1h-imidazol-4-yl]fluoren-9-one structure
5801-17-2 structure
Product Name:2-[2-(4-methoxyphenyl)-5-phenyl-1h-imidazol-4-yl]fluoren-9-one
CAS No:5801-17-2
MF:C10H13Br
MW:213.114222288132
CID:1608013
Update Time:2024-11-04

2-[2-(4-methoxyphenyl)-5-phenyl-1h-imidazol-4-yl]fluoren-9-one Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one
    • (+-)-4-bromo-2-phenyl-butane
    • 1-brom-3-phenylbutan
    • STK758127
    • 1-bromo-3-phenylbutane
    • AC1LYEGR
    • (3-bromo-1-methyl-propyl)-benzene
    • (+-)-(3-Brom-1-methyl-propyl)-benzol
    • (+-)-4-Brom-2-phenyl-butan
    • HMS659D08
    • 2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one
    • (3-Brom-1-methyl-propyl)-benzol
    • ChemDiv1_025418
    • (4-Bromobutan-2-yl)benzene
    • AG-205
    • Benzene, (3-bromo-1-methylpropyl)-
    • 2-[2-(4-methoxyphenyl)-5-phenyl-1h-imidazol-4-yl]fluoren-9-one
    • Inchi: 1S/C10H13Br/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
    • InChI Key: OWHLOGXZPKYCPV-UHFFFAOYSA-N
    • SMILES: C1(C(C)CCBr)=CC=CC=C1

Computed Properties

  • Exact Mass: 428.15200
  • Monoisotopic Mass: 428.152478
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 683
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55

Experimental Properties

  • Density: 1.274
  • Melting Point: 156-157 °C
  • Boiling Point: 687°C at 760 mmHg
  • Flash Point: 369.3°C
  • Refractive Index: 1.678
  • PSA: 54.98000
  • LogP: 6.63070

2-[2-(4-methoxyphenyl)-5-phenyl-1h-imidazol-4-yl]fluoren-9-one Pricemore >>

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